N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide
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Overview
Description
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide is a complex organic compound characterized by its unique spiro structure. This compound contains a nitro group, an oxo group, and a spiro linkage, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide typically involves the reaction of 5-nitro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with spiro[2.3]hexane-1-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The spiro structure provides rigidity and specificity in binding to target sites .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide
Uniqueness
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide is unique due to its spiro linkage, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H14N4O4 |
---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide |
InChI |
InChI=1S/C15H14N4O4/c20-13(10-7-15(10)4-1-5-15)18-17-12-9-6-8(19(22)23)2-3-11(9)16-14(12)21/h2-3,6,10,16,21H,1,4-5,7H2 |
InChI Key |
OASVWRLZJIXVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC2C(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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